N-(Imino(piperidin-1-yl)methyl)piperidine-1-carboximidamide
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of this compound follows established nomenclature conventions for complex nitrogen-containing heterocyclic compounds. The compound bears the Chemical Abstracts Service registry number 1513873-32-9 and possesses the molecular formula C₁₂H₂₃N₅ with a molecular weight of 237.35 grams per mole. The systematic name reflects the presence of two distinct piperidine rings connected through a biguanide-like linkage, where each piperidine moiety contributes to the overall structural framework through nitrogen-carbon bonds.
The compound can be alternatively designated as N'-(piperidine-1-carboximidoyl)piperidine-1-carboximidamide, highlighting the symmetrical nature of the molecular architecture. The German nomenclature identifies this structure as Di-pentamethylen-Diguanid, emphasizing the presence of two pentamethylene (piperidine) units within the guanidine framework. The Simplified Molecular Input Line Entry System representation is expressed as N=C(N1CCCCC1)NC(=N)N1CCCCC1, which clearly delineates the connectivity pattern between the nitrogen atoms and carbon centers.
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 1513873-32-9 |
| Molecular Formula | C₁₂H₂₃N₅ |
| Molecular Weight | 237.35 g/mol |
| Simplified Molecular Input Line Entry System | N=C(N1CCCCC1)NC(=N)N1CCCCC1 |
| MDL Number | MFCD29917060 |
The structural complexity index of this compound is calculated to be 287, indicating a relatively high degree of molecular complexity due to the multiple nitrogen centers and cyclic components. This complexity arises from the presence of five nitrogen atoms within the molecular framework, each contributing different electronic and steric properties to the overall structure. The compound contains one covalently-bonded unit and exhibits seventeen heavy atoms, with one hydrogen bond acceptor and two hydrogen bond donor sites.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound is characterized by the presence of two six-membered piperidine rings adopting chair conformations, similar to those observed in related piperidine-containing guanidine derivatives. Structural analysis of analogous compounds demonstrates that piperidine rings consistently maintain chair conformations in crystalline environments, with this preference extending to solution-phase structures. The piperidine rings in this compound exhibit typical carbon-carbon bond lengths and angles consistent with saturated six-membered ring systems.
The central biguanide moiety connecting the two piperidine units displays characteristic bond lengths indicative of electron delocalization across the nitrogen-carbon framework. In related guanidine structures, carbon-nitrogen bond lengths range from 1.3090 to 1.3773 Angstroms, with the shorter distances corresponding to double bond character and longer distances representing single bond characteristics. The nitrogen-carbon-nitrogen bond angles deviate from ideal trigonal planar geometry, with values typically ranging from 116.82 to 124.09 degrees.
The rotatable bond count for this compound is three, reflecting the flexibility around the central carbon-nitrogen bonds within the biguanide linkage. This rotational freedom allows for multiple conformational states, though the presence of intramolecular hydrogen bonding may stabilize certain conformations over others. The molecular geometry is further influenced by the electron delocalization across the conjugated nitrogen-carbon system, which constrains certain bond rotations while allowing others.
Conformational analysis reveals that the compound exhibits significant flexibility in the orientation of the piperidine rings relative to the central biguanide plane. This flexibility is quantified by the undefined bond stereocenter count of one, indicating potential for different spatial arrangements of the molecular components. The calculated XLogP3 value of 1 suggests moderate lipophilicity, which correlates with the balance between the polar nitrogen-rich central region and the non-polar piperidine ring systems.
Crystallographic Studies and Hydrogen Bonding Networks
Crystallographic investigations of related piperidine-carboximidamide structures provide insight into the hydrogen bonding patterns expected for this compound. Studies of piperidine-1-carboximidamide reveal the formation of strong nitrogen-hydrogen···nitrogen hydrogen bonds with distances of approximately 2.15 Angstroms. These hydrogen bonding interactions create two-dimensional network structures extending along specific crystallographic planes, demonstrating the propensity for guanidinium-containing compounds to form extended supramolecular assemblies.
The hydrogen bonding network in this compound class typically involves the amino nitrogen atoms as donors and the imine nitrogen atoms as acceptors. In piperidine-1-carboximidamide crystal structures, molecules are linked through these interactions to form infinite two-dimensional networks with base vectors along specific crystallographic directions. Notably, imine hydrogen atoms may not participate in the primary hydrogen bonding system, suggesting selective involvement of specific nitrogen centers in intermolecular interactions.
The presence of two piperidine-carboximidamide units in this compound potentially doubles the number of hydrogen bonding sites compared to the monomeric analogue. Each terminal amino group can serve as a hydrogen bond donor, while the central imine nitrogens may function as acceptors. This multiplicity of hydrogen bonding sites suggests the formation of complex three-dimensional networks in crystalline phases, with potential for multiple hydrogen bonding motifs operating simultaneously.
The crystallographic data for related structures indicate that guanidinium groups maintain planarity in the solid state, though flexibility may exist around the carbon atoms connecting to the piperidine rings. This planarity is essential for optimal hydrogen bonding interactions and contributes to the stability of the crystal packing arrangements. The hydrogen bonding networks observed in these structures typically result in sheet-like assemblies that stack through weaker van der Waals interactions.
Tautomeric Behavior and Resonance Stabilization
The tautomeric behavior of this compound is governed by the electron delocalization patterns within the biguanide framework. Biguanide compounds exhibit multiple tautomeric forms due to the presence of multiple nitrogen atoms capable of protonation and deprotonation. The major tautomer typically features a conjugated system with alternating carbon-nitrogen double and single bonds, represented as –C=N–C=N–, which provides optimal electron delocalization across the molecular backbone.
The resonance stabilization in this compound arises from the interaction between the nitrogen lone pairs and the carbon-nitrogen π-system. In biguanide structures, carbon-nitrogen bond lengths fall between typical single and double bond values, indicating partial double bond character throughout the conjugated system. This delocalization extends across all five nitrogen atoms in the molecule, creating a highly stabilized electronic structure that influences both the chemical reactivity and physical properties of the compound.
Quantum chemical studies of related biguanide systems demonstrate that electron density is distributed across the entire nitrogen-carbon framework rather than being localized on individual atoms. The presence of intramolecular hydrogen bonding further stabilizes certain tautomeric forms over others. In this compound, the symmetrical arrangement of the two piperidine-carboximidamide units suggests that multiple equivalent resonance structures contribute to the overall electronic description.
The tautomeric equilibria in this compound are influenced by the electronic properties of the piperidine substituents. These cyclic amine groups can donate electron density into the biguanide system through their nitrogen atoms, potentially shifting the tautomeric balance toward forms with enhanced electron delocalization. The symmetrical nature of the molecule suggests that tautomeric interconversion may occur simultaneously at both ends of the structure, maintaining overall molecular symmetry even during dynamic tautomeric processes.
Properties
IUPAC Name |
N'-(piperidine-1-carboximidoyl)piperidine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N5/c13-11(16-7-3-1-4-8-16)15-12(14)17-9-5-2-6-10-17/h1-10H2,(H3,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFSIVBGFZHFTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=NC(=N)N2CCCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)/C(=N/C(=N)N2CCCCC2)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Guanidine Synthesis Approaches
The synthesis of guanidine derivatives such as N-(Imino(piperidin-1-yl)methyl)piperidine-1-carboximidamide traditionally involves the reaction of amines with guanylating agents. Key precursors and reagents include:
- Cyanamides
- Carbodiimides
- Thiourea derivatives
- Isocyanide-based compounds
- S-methylisothioureas
- Pyrazole-1-carboximidamide derivatives
- Triflyl guanidines
These methods often require harsh reaction conditions or involve toxic reagents. However, safer and more efficient protocols have been developed using commercially available S-methylisothiourea reagents for guanylation of amines, which is relevant for preparing substituted guanidines like the target compound.
Preparation via S-Methylisothiourea Guanylation
A prominent and relatively safe method for synthesizing substituted guanidines involves the reaction of amines with S-methylisothiourea salts. This approach is exemplified by the following general reaction scheme:
- Reagents: Piperidine (or substituted piperidines) and S-methylisothiourea sulfate
- Conditions: Mild heating in an appropriate solvent (e.g., ethanol or aqueous medium)
- Outcome: Formation of guanidine hydrochloride salts, which can be isolated and purified
This method proceeds smoothly and yields the desired guanidine derivatives with good purity and yield. The reaction typically involves nucleophilic attack of the amine on the electrophilic carbon of the S-methylisothiourea, followed by methylthio group displacement to form the guanidine structure.
Catalytic Hydrogenation and Post-Synthesis Modifications
In some synthetic routes involving related compounds, catalytic hydrogenation (e.g., Pd/C catalyst in EtOH/AcOEt) is used to reduce N-oxide intermediates to amine derivatives, which can then undergo further guanylation or cyclization steps to yield the final guanidine product. Although this is more common in the synthesis of benzo[e]triazine derivatives, similar hydrogenation steps may be applicable for purifying or modifying guanidine intermediates.
Alternative Synthetic Routes and Structural Variants
While direct literature on this compound is limited, related biguanide and guanidine compounds have been synthesized via:
- Reactions of piperidine derivatives with carbodiimides or cyanamides
- Use of substituted guanylating agents tailored for piperidine frameworks
- Employing nitrile lithiation/alkylation chemistry for spirocyclic piperidine derivatives, which may be adapted for structural analogs
Patent literature also indicates synthetic routes for piperidine-carboximidamide compounds involving multi-step processes starting from substituted pyrimidinyl precursors, though these are more complex and specific to particular derivatives.
Summary Table of Preparation Methods
Research Findings and Practical Considerations
- The guanylation of piperidine with S-methylisothiourea sulfate proceeds efficiently under mild conditions, producing the desired guanidine hydrochloride salts with minimal by-products.
- Substitution patterns on the piperidine ring can influence reaction rates and yields; steric and electronic effects should be considered during synthesis planning.
- Avoidance of harsh reagents and conditions improves safety and scalability, making the S-methylisothiourea method preferable for industrial applications.
- Purification typically involves crystallization of hydrochloride salts, which are stable and easier to handle.
- Related compounds synthesized via catalytic hydrogenation and nitrile lithiation methods demonstrate the versatility of piperidine chemistry but may require more specialized techniques.
Chemical Reactions Analysis
Types of Reactions
N-(Imino(piperidin-1-yl)methyl)piperidine-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce corresponding amines .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Recent studies have demonstrated that compounds related to N-(Imino(piperidin-1-yl)methyl)piperidine-1-carboximidamide exhibit significant antitumor properties. For instance, ultrasonic-assisted synthesis of novel heterocycles derived from piperidine has shown promising results in inhibiting tumor cell proliferation. These compounds were evaluated for their cytotoxic effects on various cancer cell lines, indicating their potential as effective antitumor agents .
Inhibition of Enzymatic Activity
The compound has been investigated for its role as an inhibitor of specific enzymes involved in cancer progression. For example, certain piperidine derivatives have been identified as inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme that plays a critical role in tumor immune evasion. This inhibition can enhance the efficacy of immunotherapies by preventing tumors from suppressing immune responses .
Biochemical Applications
Biopharmaceutical Research
this compound is utilized in biopharmaceutical research for its potential to modulate biological pathways. Its structural characteristics allow it to interact with various biological targets, making it valuable in the development of new therapeutic agents aimed at treating complex diseases such as cancer and autoimmune disorders .
Diagnostic Tools
The compound's derivatives are also being explored for use in clinical diagnostics. Its ability to selectively bind to specific biomolecules can be harnessed for developing diagnostic assays that detect disease markers with high specificity and sensitivity .
Material Science
Synthesis of Functional Materials
In material science, this compound is being studied for its potential in synthesizing functional materials. Its unique chemical properties enable the formation of polymers and composites that exhibit desirable mechanical and thermal characteristics. These materials can be applied in various industries, including electronics and packaging .
Case Studies
Mechanism of Action
The mechanism of action of N-(Imino(piperidin-1-yl)methyl)piperidine-1-carboximidamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Variations
The compound’s closest analogs differ in substituents or backbone modifications:
| Compound Name | Molecular Formula | Key Substituents/Modifications | Applications/Notes | Reference |
|---|---|---|---|---|
| N-[Amino(imino)methyl]piperidine-1-carboximidamide | C₆H₁₃N₅ | Amino-imino group replacing piperidinyl-imino | Intermediate in heterocyclic synthesis; lower thermal stability (mp 116–118°C) | |
| N-{2-(Piperidin-1-yl)phenylmethyl}-2-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide | C₂₉H₃₀N₄O₃ | Aryl extensions and benzoxazinone moiety | RORγ modulator for autoimmune diseases; enhanced bioavailability due to aromatic groups | |
| N'-Hydroxy-1-methylpiperidine-4-carboximidamide | C₇H₁₅N₃O | Hydroxyl group at carboximidamide; methyl-piperidine | Metal chelation; improved aqueous solubility | |
| n'-Hydroxy-3-(piperidin-1-ylmethyl)benzene-1-carboximidamide | C₁₃H₂₀N₄O | Benzene core with piperidinylmethyl chain | Pharmaceutical intermediate (CAS 1016857-30-9); used in kinase inhibitor synthesis |
Key Observations :
- Bioactivity: The parent compound lacks the extended aromatic systems seen in the benzoxazinone derivative (), which is critical for RORγ modulation . Its simpler structure limits direct therapeutic utility but enhances versatility as a synthetic building block.
- Solubility : Introduction of hydroxyl groups (e.g., in ’s derivative) increases polarity and solubility in water, whereas the parent compound’s hydrophobicity is intermediate between hydroxylated and aryl-substituted analogs .
- Thermal Stability : The parent compound’s melting point (116–118°C) is lower than aryl-substituted derivatives (e.g., ’s benzene-carboximidamide, mp 233°C), reflecting reduced intermolecular stacking .
Therapeutic Potential and Limitations
While the benzoxazinone derivative () has demonstrated in vivo efficacy as a RORγ modulator, the parent compound’s lack of aromatic pharmacophores limits its direct drug candidacy . However, its high nitrogen content and compact structure make it a promising ligand for transition-metal complexes, a property less explored in hydroxylated or aryl-substituted analogs .
Biological Activity
N-(Imino(piperidin-1-yl)methyl)piperidine-1-carboximidamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity, particularly in cancer treatment. This article explores its mechanisms of action, biochemical properties, and therapeutic implications based on diverse research findings.
Target Proteins
The primary targets of this compound include:
- EGFR (Epidermal Growth Factor Receptor)
- BRAF (B-Raf Proto-Oncogene)
- CDK2 (Cyclin-Dependent Kinase 2)
These proteins are crucial in various signaling pathways that regulate cell proliferation and survival. The compound acts as an inhibitor, disrupting these pathways and leading to decreased cancer cell proliferation.
Mode of Action
The compound exhibits inhibitory effects on its targets with varying IC50 values:
- EGFR : IC50 values between 96 to 127 nM
- BRAF V600E : IC50 values ranging from 40 to 72 nM
- CDK2 : IC50 values around 14 nM
The inhibition of these proteins leads to the disruption of the MAPK/ERK and PI3K/Akt pathways, which are vital for cancer cell growth and survival .
This compound has shown significant interactions with various enzymes, leading to therapeutic effects. Its biochemical properties include:
- Inhibition of key signaling pathways involved in cancer progression.
- Modulation of gene expression related to apoptosis and cell cycle regulation.
Cellular Effects
In vitro studies indicate that this compound can significantly inhibit the proliferation of cancer cells. For example, it has been shown to reduce colony formation and induce apoptosis in various cancer cell lines. The compound's effects on cellular metabolism and signaling pathways further highlight its potential as an anti-cancer agent .
Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:
Neuroprotective Effects
A study focusing on related biguanide derivatives indicated that compounds similar to this compound might possess neuroprotective properties by reducing oxidative stress in cerebral ischemia-reperfusion injury models. These findings suggest a broader therapeutic potential beyond oncology.
Antitumor Activity
Another investigation revealed that compounds with similar structural motifs exhibited significant antitumor activity by targeting the KEAP1-NRF2-GPX4 axis, leading to ferroptosis in tumor cells. This highlights the relevance of this compound in developing new anti-cancer therapies .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing N-(Imino(piperidin-1-yl)methyl)piperidine-1-carboximidamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions involving piperidine derivatives. For example, O-methylisourea sulfate reacted with piperidine under reflux yields intermediates, followed by NaOH-mediated deprotection and solvent extraction . Optimization includes adjusting stoichiometry (e.g., 1:2 molar ratio of reactants), controlling reflux temperature, and using diethyl ether for efficient extraction. Yield improvements (e.g., 84% in ) may require iterative adjustments to reaction time or solvent polarity.
Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?
- Methodology :
- NMR Spectroscopy : NMR detects piperidine ring protons (δ 1.60–1.64 ppm for –CH) and imine NH signals (δ 5.85–6.19 ppm) . NMR identifies C=N groups (δ 157.4 ppm) and piperidine carbons (δ 23.2–46.5 ppm) .
- X-ray Crystallography : Resolves bond lengths (e.g., C1–N1 = 1.3090 Å indicating double-bond character) and chair conformations of piperidine rings .
Q. How can researchers validate the purity of this compound during synthesis?
- Methodology : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Elemental analysis (e.g., C, H, N content) aligns with calculated values (e.g., C: 46.43%, H: 8.44%, N: 45.12% in ). Mass spectrometry (MS/EI) confirms molecular ions (e.g., m/z 155 for related derivatives) .
Advanced Research Questions
Q. How do hydrogen bonding networks influence the crystal packing of this compound, and how can deviations from ideal geometries be interpreted?
- Methodology : X-ray diffraction reveals N–H⋯N hydrogen bonds (d(H⋯N) = 2.15 Å) forming 2D networks . Deviations in N–C–N angles (e.g., 116.82°–124.09° vs. ideal trigonal-planar 120°) suggest steric strain or electronic effects. Refinement protocols (e.g., freely refining H-atom positions in difference Fourier maps) improve accuracy .
Q. What strategies resolve discrepancies in NMR data caused by dynamic processes or impurities?
- Methodology :
- Variable Temperature NMR : Resolves broadening due to tautomerism or conformational exchange (e.g., imine/enamine equilibria).
- Deuterated Solvents : Use CDCN or DMSO-d to minimize solvent interference .
- 2D NMR (COSY, HSQC) : Assigns overlapping signals, as seen in for benzimidazole derivatives.
Q. How can computational modeling predict the reactivity of the imine group in this compound?
- Methodology : Density Functional Theory (DFT) calculates bond orders (e.g., C1–N1 bond length correlates with double-bond character) and Mulliken charges to predict nucleophilic attack sites . Molecular dynamics simulations model solvent effects on reaction pathways.
Q. What approaches are used to design derivatives of this compound for biological activity screening (e.g., enzyme inhibition)?
- Methodology :
- Structure-Activity Relationship (SAR) : Modify substituents on the piperidine or imine groups (e.g., adding aryl or alkyl chains) to enhance binding to targets like proteasomes .
- In Vitro Assays : Test AMPK activation (as in ) or neurotransmitter receptor affinity (e.g., dopamine/serotonin receptors in ) using cell-based assays.
Data Contradiction Analysis
Q. How should researchers address conflicting crystallographic and spectroscopic data regarding bond character?
- Methodology : Cross-validate using complementary techniques. For example, X-ray data showing a 1.3090 Å C–N bond (double-bond character) should align with IR stretches for C=N (1650–1600 cm). Discrepancies may arise from crystal packing effects vs. solution-state dynamics; single-crystal XRD and solution NMR comparisons are critical .
Q. What experimental controls are essential when synthesizing analogs to ensure reproducibility?
- Methodology :
- Stoichiometric Calibration : Use precise molar ratios (e.g., 1:2 for O-methylisourea sulfate:piperidine in ).
- Reaction Monitoring : TLC or in situ IR tracks intermediate formation.
- Batch Consistency : Replicate conditions (e.g., ice cooling during NaOH addition) to minimize variability .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
